molecular formula C8H7ClF2 B13040684 4-(2-Chloroethyl)-1,2-difluorobenzene

4-(2-Chloroethyl)-1,2-difluorobenzene

Cat. No.: B13040684
M. Wt: 176.59 g/mol
InChI Key: YFTCZBFVJYIXDN-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1,2-difluorobenzene (C₈H₇ClF₂) is a halogenated aromatic compound featuring a chloroethyl (–CH₂CH₂Cl) substituent at the para position and fluorine atoms at the ortho and meta positions on the benzene ring. The chloroethyl group confers alkylating reactivity, which may be exploited in synthetic chemistry or bioactive compound design.

Properties

Molecular Formula

C8H7ClF2

Molecular Weight

176.59 g/mol

IUPAC Name

4-(2-chloroethyl)-1,2-difluorobenzene

InChI

InChI=1S/C8H7ClF2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2

InChI Key

YFTCZBFVJYIXDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCl)F)F

Origin of Product

United States

Preparation Methods

Direct Halogenation with Chloroethyl Chloride

One straightforward method is the electrophilic substitution of 1,2-difluorobenzene with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride. This reaction facilitates the formation of the 4-(2-chloroethyl) substituted product at the para-position relative to the fluorine substituents due to electronic directing effects.

  • Reaction conditions: Typically conducted under reflux with controlled stoichiometry to avoid polysubstitution.
  • Yield and Purity: Moderate to high yields with careful control of temperature and catalyst loading; product purification by distillation or chromatography.
Parameter Typical Value
Catalyst Lewis acid (AlCl3, FeCl3)
Temperature Reflux (~80-120°C)
Reaction Time 4-10 hours
Solvent Chlorinated solvents or neat conditions
Yield 70-85%
Purity >95% after purification

This method is advantageous for its simplicity and directness but requires careful handling of corrosive catalysts and control of regioselectivity.

Multi-Step Halomethylation and Substitution Route

A more elaborate approach involves halomethylation of difluorobenzene derivatives to form difluoro-halogenated benzyl intermediates, followed by nucleophilic substitution to introduce the chloroethyl side chain.

  • Step 1: Reaction of m-difluorobenzene with paraformaldehyde and a halogenating agent (e.g., bromine or chlorine sources) in the presence of catalysts like zinc chloride or iron chloride to yield 2,4-difluoro-halogenated benzyl compounds.
  • Step 2: Conversion of these intermediates into quaternary ammonium salts or other reactive intermediates.
  • Step 3: Hydrolysis or substitution to yield the desired chloroethyl difluorobenzene derivative.

This method offers higher regioselectivity and purity, with yields reported up to 86% and product purity above 96% after purification by vacuum distillation and extraction steps.

Step Reagents & Conditions Yield (%) Purity (%) Notes
1 m-Difluorobenzene + paraformaldehyde + halogenating agent + catalyst (ZnCl2, FeCl3) reflux 4-10 h 85-86 96-97 Formation of difluoro-halogenated benzyl intermediate
2 Reaction with methenamine or ammonium salts - - Formation of quaternary ammonium salts
3 Hydrolysis with concentrated HCl - - Final conversion to 4-(2-chloroethyl)-1,2-difluorobenzene

This route is supported by patent literature and provides a scalable method with good control over substitution patterns.

Diazonium Salt Approach

Another synthetic pathway involves the formation of diazonium salts from difluoroaniline precursors, followed by substitution reactions to introduce the chloroethyl group.

  • Starting from 2,4-difluoroaniline, diazotization is performed using sodium nitrite and tetrafluoroboric acid or boron trifluoride etherate.
  • The resulting diazonium tetrafluoroborate salts undergo thermal decomposition or substitution with chloroethyl nucleophiles to afford the target compound.
  • This method benefits from relatively inexpensive starting materials and can achieve moderate overall yields (~27-60%) depending on the specific substrate and conditions.
Parameter Details
Starting material 2,4-Difluoroaniline
Diazotization agent Sodium nitrite, tetrafluoroboric acid
Reaction temperature -5°C to +20°C
Solvent Chlorinated solvents (CH2Cl2, chloroform), ethers, or aromatics
Yield Up to 60% overall
Advantages Uses inexpensive precursors, scalable

This approach is well-documented in patent literature and allows for structural modifications via diazonium chemistry.

Method Starting Materials Key Reagents/Catalysts Yield (%) Purity (%) Advantages Disadvantages
Direct Halogenation 1,2-Difluorobenzene 2-Chloroethyl chloride, Lewis acid (AlCl3, FeCl3) 70-85 >95 Simple, direct Requires strong Lewis acids, regioselectivity control
Halomethylation + Substitution m-Difluorobenzene, paraformaldehyde Halogenating agents, ZnCl2/FeCl3, HCl 85-86 96-97 High selectivity, high purity Multi-step, longer reaction time
Diazonium Salt Route 2,4-Difluoroaniline NaNO2, BF4H, boron trifluoride etherate Up to 60 - Uses inexpensive materials Moderate yield, sensitive steps
  • The direct halogenation method is widely used for laboratory-scale synthesis due to its straightforward protocol but demands careful control of catalyst amounts and reaction time to avoid poly-substitution.
  • The halomethylation approach offers better regioselectivity and higher purity, suitable for industrial scale-up where multi-step processes can be optimized.
  • Diazonium salt chemistry provides a versatile route for functionalization but involves handling potentially unstable intermediates and requires low-temperature control.
  • Purification techniques such as vacuum distillation at low temperatures (-5°C to 0°C under reduced pressure) and extraction with dichloromethane are critical to obtain high-purity product.
  • Analytical methods like HPLC are used to monitor reaction completion and product purity during synthesis.

The preparation of this compound can be achieved by several synthetic routes, each with distinct advantages:

  • Direct halogenation with chloroethyl chloride under Lewis acid catalysis offers a direct and effective approach.
  • Multi-step halomethylation followed by substitution provides high regioselectivity and purity, suitable for scale-up.
  • Diazonium salt intermediates enable alternative synthetic pathways from inexpensive starting materials.

Choice of method depends on available starting materials, desired scale, and purity requirements. Optimization of reaction conditions and purification protocols is essential for efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-1,2-difluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-(2-hydroxyethyl)-1,2-difluorobenzene.

    Oxidation Reactions: The 2-chloroethyl group can be oxidized to form 4-(2-chloroacetyl)-1,2-difluorobenzene using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The compound can undergo reduction reactions to form 4-(2-ethyl)-1,2-difluorobenzene using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 4-(2-hydroxyethyl)-1,2-difluorobenzene.

    Oxidation: 4-(2-chloroacetyl)-1,2-difluorobenzene.

    Reduction: 4-(2-ethyl)-1,2-difluorobenzene.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

This compound is frequently utilized as a precursor in the synthesis of pharmaceutical agents. Research has indicated its potential in developing drugs with specific biological activities, including anticancer properties. For example, derivatives containing the 4-(2-chloroethyl) group have been studied for their efficacy against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation .

2. Agrochemical Synthesis

In agrochemistry, 4-(2-chloroethyl)-1,2-difluorobenzene serves as an intermediate for creating herbicides and pesticides. Its chlorinated structure enhances the biological activity of resultant compounds, making them effective in controlling agricultural pests and weeds .

3. Material Science

The compound also finds applications in material science, particularly in the development of fluorinated polymers and specialty chemicals. These materials exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine atoms, making them suitable for high-performance applications .

While this compound has numerous applications, it is essential to consider its toxicological profile. Studies have indicated potential risks associated with exposure to chlorinated compounds, necessitating careful handling and risk assessment during its use in industrial settings . Regulatory bodies often evaluate such compounds to establish safe exposure levels.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-1,2-difluorobenzene involves its interaction with molecular targets through its functional groups. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atoms can enhance the compound’s stability and influence its electronic properties, affecting its reactivity and interactions.

Comparison with Similar Compounds

4-(2-Bromoethyl)-1,2-difluorobenzene

Structural Differences : Bromine replaces chlorine in the ethyl chain.
Key Data :

  • Molecular Weight : 221.04 g/mol (vs. 176.59 g/mol for the chloro analog) .
  • Purity : >97.0% (high-performance liquid chromatography) .
  • Storage : Requires cold storage (0–6°C), indicating thermal instability .
    Research Insights :
  • Bromine’s larger atomic radius and lower electronegativity compared to chlorine may increase alkylating activity but reduce chemical stability.
  • Hazard classification (marked as dangerous) suggests higher reactivity, likely due to bromine’s superior leaving-group ability .

4-(Chloromethyl)-1,2-difluorobenzene

Structural Differences : Chloromethyl (–CH₂Cl) replaces chloroethyl.
Key Data :

  • Molecular Weight : 164.57 g/mol .
  • Boiling Point : 93.3±13.0 °C; Density : 1.2±0.1 g/cm³ .
    Research Insights :
  • The shorter alkyl chain (methyl vs. ethyl) reduces molecular weight and boiling point compared to the chloroethyl analog.
  • Chloromethyl groups are common intermediates in drug synthesis (e.g., alkylating agents), suggesting similar utility for the chloroethyl derivative .

4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene

Structural Differences : Ethynyl–aryl group replaces the chloroethyl chain.
Key Data :

  • Molecular Weight : 242.27 g/mol .
  • Purity : 95.0% .
    Research Insights :
  • The ethynyl group enhances rigidity and π-conjugation, making this compound suitable for optoelectronic materials or liquid crystal formulations.
  • Transition temperatures (e.g., nematic-to-isotropic phase at 106°C in similar difluorobenzene derivatives) suggest applications in display technologies .

4-Chloro-3-fluorobenzene-1,2-dicarbaldehyde

Structural Differences : Two aldehyde groups and differing halogen positions.
Key Data :

  • Molecular Formula : C₈H₄ClFO₂ .
    Research Insights :
  • Positional isomerism (chloro at C4 vs. C3) may alter electronic effects and solubility .

Research Findings and Implications

  • Thermal Stability : Cold storage requirements for the bromoethyl analog suggest instability under ambient conditions, a critical factor in handling .
  • Material Science : Ethynyl-substituted difluorobenzenes demonstrate utility in liquid crystal displays, with transition temperatures optimized for device performance .
  • Safety Profiles : Halogenated compounds often require stringent handling protocols due to toxicity and reactivity, as indicated by hazard classifications .

Biological Activity

4-(2-Chloroethyl)-1,2-difluorobenzene is a compound that has garnered attention in various fields, particularly for its potential biological activities. This article explores the synthesis, antibacterial properties, and other biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a difluorobenzene ring substituted with a chloroethyl group. Its chemical formula is C8H7ClF2, which indicates the presence of two fluorine atoms and one chlorine atom attached to the benzene ring. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the chlorination of difluorobenzene derivatives in the presence of chloroethylating agents. Various methods have been documented in literature to achieve this compound, often focusing on optimizing yield and purity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against several bacterial strains. A notable study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was tested using the agar disc diffusion method, revealing significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of this compound

Bacterial StrainInhibition Zone Diameter (mm)Concentration (μg/disc)
Staphylococcus aureus2810
Escherichia coli2410
Klebsiella pneumoniae2210

The results indicate that the compound exhibits a broad spectrum of antibacterial activity, making it a candidate for further development in antibiotic therapies .

The mechanism by which this compound exerts its antibacterial effects may involve the disruption of bacterial cell membranes or interference with cellular processes critical for bacterial survival. Further studies are required to elucidate the precise biochemical pathways involved.

Case Studies

A case study involving the use of this compound as a lead compound for developing new antibiotics was conducted by Foroumadi et al. (2020). The researchers synthesized various derivatives and assessed their activity against resistant strains of Helicobacter pylori. The findings indicated that modifications to the chloroethyl group enhanced antibacterial potency against resistant strains, highlighting the potential for this compound in medicinal chemistry .

Toxicity and Safety Profile

While exploring its biological activity, it is crucial to consider the toxicity profile of this compound. Preliminary toxicological assessments indicate moderate toxicity levels; however, comprehensive studies are necessary to determine its safety for therapeutic use.

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